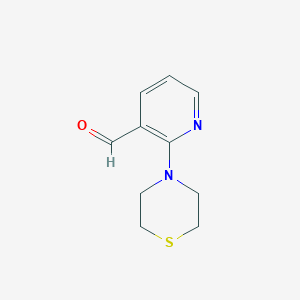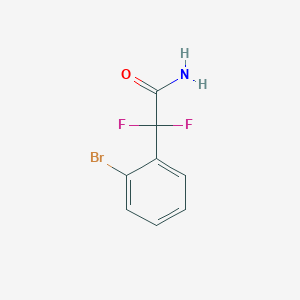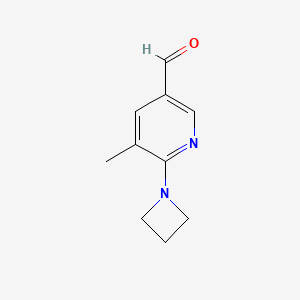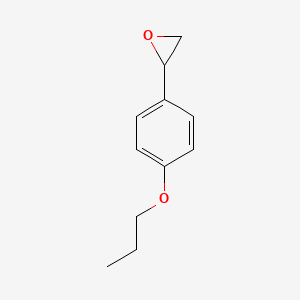
6-(1-Aminobutan-2-yl)-1,4-dioxepan-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(1-Aminobutan-2-yl)-1,4-dioxepan-6-ol is an organic compound with a unique structure that includes both an amino group and a dioxepane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-Aminobutan-2-yl)-1,4-dioxepan-6-ol typically involves the reaction of 1,4-dioxepane with an appropriate amine under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. Specific details on the reaction conditions and catalysts used can vary depending on the desired yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
6-(1-Aminobutan-2-yl)-1,4-dioxepan-6-ol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form simpler amines.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield simpler amines, and substitution may yield various substituted derivatives .
Aplicaciones Científicas De Investigación
6-(1-Aminobutan-2-yl)-1,4-dioxepan-6-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets.
Industry: Utilized in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of 6-(1-Aminobutan-2-yl)-1,4-dioxepan-6-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 6-(1-Aminobutan-2-yl)-1,4-dioxepan-6-ol include other amino-dioxepane derivatives and related heterocyclic compounds. Examples include:
- 1-(1-Aminobutan-2-yl)oxybenzene
- Pyrido[2,3-d]pyrimidin-5-one derivatives
Uniqueness
What sets this compound apart from similar compounds is its unique combination of an amino group and a dioxepane ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C9H19NO3 |
|---|---|
Peso molecular |
189.25 g/mol |
Nombre IUPAC |
6-(1-aminobutan-2-yl)-1,4-dioxepan-6-ol |
InChI |
InChI=1S/C9H19NO3/c1-2-8(5-10)9(11)6-12-3-4-13-7-9/h8,11H,2-7,10H2,1H3 |
Clave InChI |
SBULXNBWBRGSAD-UHFFFAOYSA-N |
SMILES canónico |
CCC(CN)C1(COCCOC1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[2-(Hydroxymethyl)pyrrolidin-1-YL]pyridine-3-carbaldehyde](/img/structure/B13177120.png)
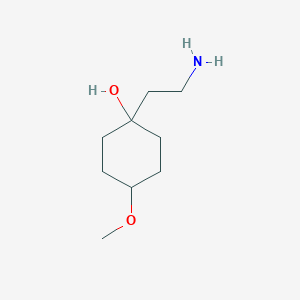

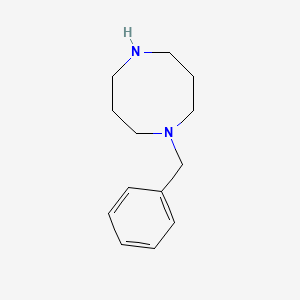
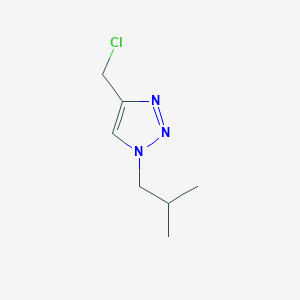
![2-Ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-amine](/img/structure/B13177157.png)
![N-[1-(3-aminopropyl)-3-methyl-1H-pyrazol-5-yl]acetamide](/img/structure/B13177158.png)
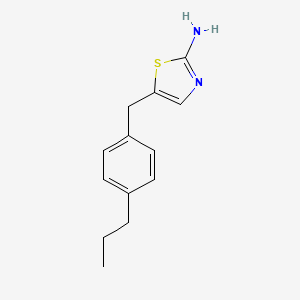
![N-[3-(1H-imidazol-1-yl)propyl]-1H-imidazole-1-carboxamide](/img/structure/B13177170.png)
